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molecular formula C14H10O4 B146846 Diphenic acid CAS No. 482-05-3

Diphenic acid

Cat. No. B146846
M. Wt: 242.23 g/mol
InChI Key: GWZCCUDJHOGOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851581

Procedure details

Lithium aluminum hydride (12.60 grams, 0.332 mol) and THF (175 ml) were placed in a dry 500 ml three-necked round-bottomed flask fitted with a condenser, addition funnel, nitrogen inlet, and magnetic stirrer. The mixture was cooled with an ice bath and diphenic acid (40.00 grams, 0.165 mol) in THF (100 ml) was added dropwise to the stirring mixture. After the addition was complete, the flask was removed from the ice bath and allowed to warm to room temperature. The reaction mixture was heated at reflux for 2 hours, then stirred overnight at room temperature. After cooling the mixture with an ice bath, water (12.6 ml) was added dropwise, followed by the successive dropwise addition of 15% aqueous sodium hydroxide (12.6 ml) and water (38 ml). The resulting yellow mixture was warmed to room temperature, and the solids were separated by vacuum filtration. The filtrate was placed on a rotary evaporator to remove the solvent. The remaining brownish-yellow solid was recystallized from toluene-hexane to give 28.60 grams (81% yield) of light brown solid product, melting point 105° to 108° C. 1H NMR (CDCl3): δ 2.77 (br s, 2H, --OH); 3.95 (s, 4H, --CH2 --); 6.50-7.25 (m, 8H, aromatic).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([C:16]2[C:17](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:18](O)=[O:19])[C:8](=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:9](O)=[O:10]>C1COCC1>[OH:10][CH2:9][C:8]1[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=1[C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[CH2:18][OH:19] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C=1(C(C(=O)O)=CC=CC1)C=1C(C(=O)O)=CC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser, addition funnel, nitrogen inlet, and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the flask was removed from the ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture with an ice bath
ADDITION
Type
ADDITION
Details
water (12.6 ml) was added dropwise
ADDITION
Type
ADDITION
Details
followed by the successive dropwise addition of 15% aqueous sodium hydroxide (12.6 ml) and water (38 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the solids were separated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was placed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
to give 28.60 grams (81% yield) of light brown solid product, melting point 105° to 108° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCC1=C(C=CC=C1)C1=C(C=CC=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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